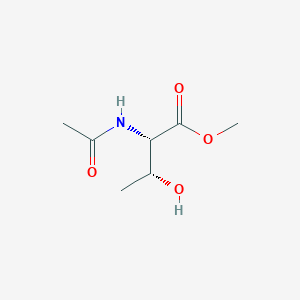

Acetyl-L-threonine Methyl ester

Description

Acetyl-L-threonine methyl ester, a white solid compound, is a modified form of L-threonine, an essential amino acid. lookchem.com This derivative is recognized for its utility as a building block in the synthesis of more complex molecules and for its applications in various research areas. chemimpex.com It is frequently utilized in pharmaceutical development and biochemical research to explore metabolic pathways and the influence of amino acids on cellular functions. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2458-78-8 |

| Molecular Weight | 175.18 g/mol |

| Chemical Formula | C7H13NO4 |

| Synonyms | Ac-L-Thr-OMe, N-Acetyl-L-Threonine Methyl Ester |

| Appearance | White solid |

This data is compiled from sources lookchem.comchemicalbook.comsigmaaldrich.com.

In the realm of chemical synthesis, this compound serves as a crucial intermediate. It is particularly valuable in peptide synthesis and the development of pharmaceuticals. chemimpex.com Its structure allows it to be a foundational component for creating amino acid derivatives designed to improve the efficacy, solubility, and stability of therapeutic agents. chemimpex.com

One notable application is in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in a wide range of applications, including diagnostics, therapeutics (like antisense oligonucleotides), and as primers for DNA sequencing and amplification. google.com In a patented method, this compound was used as a phosphorus protecting group during the chemical synthesis of oligonucleotides, demonstrating its role in enabling the creation of these complex biological molecules. google.com

In biochemical research, the compound is employed to study amino acid metabolism and protein synthesis. chemimpex.com For instance, it has been used in the synthesis of vinyl sulfonates designed as potential inhibitors of the HCV NS3/4A protease, a critical enzyme for the replication of the hepatitis C virus. scribd.com This highlights its role in the development of novel therapeutic strategies.

This compound is part of a broader class of compounds known as threonine derivatives. Threonine itself is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. wikipedia.orgnih.gov It plays a vital role in protein synthesis, immune function, and the health of connective tissues.

The chemical modification of threonine into various derivatives allows researchers to create compounds with specific properties for diverse applications. These non-natural derivatives are central to pharmaceutical research, where they can be used to enhance the stability or bioavailability of drugs. The hydroxyl group (-OH) in threonine's side chain is a key site for chemical modifications, such as the esterification and acetylation seen in this compound. This functional group can also be a site for attaching other molecules, which is useful in creating biopolymers and drug delivery systems. Research into threonine derivatives extends to areas like the development of anti-odor compositions and other therapeutic agents. lookchem.comchemicalbook.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of threonine and its derivatives. Threonine is one of two proteinogenic amino acids that possess two chiral centers, the other being isoleucine. wikipedia.orgwikipedia.org This results in the possibility of four different stereoisomers. wikipedia.orgnih.govacs.org

The naturally occurring and biologically active form is L-threonine, which has the specific configuration (2S, 3R). wikipedia.orgnih.gov Its stereoisomers include (2R, 3S), (2S, 3S), and (2R, 3R). nih.govacs.org The stereoisomer with the (2S, 3S) configuration is known as L-allothreonine and is rarely found in nature. wikipedia.orgacs.org this compound is derived specifically from the L-threonine enantiomer, meaning its stereochemistry is fixed to the (2S, 3R) configuration at its core. This stereochemical purity is crucial for its applications in pharmaceuticals and biochemical systems, where biological activity is often highly dependent on the precise three-dimensional structure of a molecule.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-threonine |

| D-threonine |

| L-allothreonine |

| Isoleucine |

| Vinyl sulfonates |

| DNA (Deoxyribonucleic acid) |

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,3R)-2-acetamido-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h4,6,9H,1-3H3,(H,8,10)/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINDAYECPXXNP-XINAWCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Direct Esterification and Acylation Reactions

The primary route to Acetyl-L-threonine Methyl ester involves a two-stage process: first, the esterification of L-Threonine to form its methyl ester, and second, the acylation of this intermediate.

Esterification of L-Threonine to L-Threonine Methyl Ester

The conversion of L-Threonine to L-Threonine Methyl Ester is crucial for protecting the carboxylic acid functionality, preventing it from participating in subsequent acylation reactions. This is necessary because the amino group of one molecule could otherwise react with the carboxyl group of another. Several methods are commonly employed for this esterification.

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. organic-chemistry.org This acid-catalyzed reaction is an equilibrium process. organic-chemistry.orgtamu.edu To drive the reaction toward the formation of the ester, a large excess of the alcohol (methanol) is typically used, which also serves as the solvent. tamu.edu

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst (e.g., sulfuric acid or hydrochloric acid), which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking this carbon and forming a tetrahedral intermediate. organic-chemistry.org After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final ester. masterorganicchemistry.com The esterification of amino acids is often more challenging than that of simple carboxylic acids due to their zwitterionic nature at neutral pH. acs.org The use of a strong acid like H₂SO₄ is effective in promoting this transformation. acs.orgnih.gov

Table 1: General Conditions for Fischer Esterification of Amino Acids

| Parameter | Condition |

|---|---|

| Reactants | L-Threonine, Methanol (B129727) (in excess) |

| Catalyst | Strong Brønstedt or Lewis acid (e.g., H₂SO₄, HCl) |

| Solvent | Methanol |

| Temperature | Typically heated to reflux |

| Key Principle | Equilibrium driven by excess alcohol or removal of water |

A highly effective method for preparing amino acid methyl esters is the use of thionyl chloride (SOCl₂) in methanol. prepchem.com This approach is often preferred as it generates anhydrous HCl in situ when thionyl chloride reacts with methanol, which then catalyzes the esterification similarly to the Fischer method. commonorganicchemistry.com The process is advantageous as the other byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

One documented synthesis involves adding thionyl chloride dropwise to dry methanol at a low temperature (e.g., -10 °C), followed by the addition of L-threonine. prepchem.com The reaction is then allowed to proceed for several hours at room temperature. prepchem.com This method has been reported to produce L-threonine methyl ester hydrochloride in nearly quantitative yield before subsequent purification or reaction steps. prepchem.com A patent for synthesizing D-threonine describes a similar process, reacting D-allothreonine with thionyl chloride in anhydrous methanol at 0°C for 48 hours, achieving a 99.5% yield of the corresponding methyl ester hydrochloride. google.com

Table 2: Example of Thionyl Chloride-Mediated Esterification of Threonine

| Reagent/Condition | Quantity/Parameter |

|---|---|

| D(+)-Threonine | 17.85 g (0.15 mole) |

| Dry Methanol | 150 ml |

| Thionyl Chloride | 39.0 ml (0.542 mole) |

| Initial Temperature | -10 °C |

| Reaction Time | 16 hours |

| Reaction Temperature | ~22 °C |

| Product | Crude D(+)-threonine methyl ester HCl |

| Yield | Essentially quantitative |

Data sourced from PrepChem. prepchem.com

A more modern and milder alternative for the esterification of amino acids utilizes a mixture of trimethylchlorosilane (TMSCl) and methanol. nih.govresearchgate.net This system is highly efficient and offers several advantages, including convenient operation, mild reaction conditions (often at room temperature), and good to excellent yields. nih.govresearchgate.net The reaction of TMSCl with methanol generates HCl in situ, which catalyzes the esterification. nih.gov

The general procedure involves the slow addition of TMSCl to a suspension or solution of the amino acid in methanol at room temperature. nih.gov The reaction is typically stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). nih.gov The simple workup usually involves the evaporation of the solvent to yield the amino acid methyl ester hydrochloride salt. nih.gov This method has proven to be broadly applicable to a wide range of natural, aromatic, and aliphatic amino acids. nih.govresearchgate.net

Table 3: General Procedure for TMSCl/Methanol Esterification

| Step | Description |

|---|---|

| 1. Reactant Setup | The amino acid (e.g., L-Threonine) is placed in a reaction flask. |

| 2. Reagent Addition | Freshly distilled Trimethylchlorosilane (typically 2 equivalents) is added slowly. |

| 3. Solvent Addition | Methanol is added, and the mixture is stirred. |

| 4. Reaction | The reaction proceeds at room temperature for 12-24 hours. |

| 5. Workup | The reaction mixture is concentrated on a rotary evaporator to yield the product. |

Data sourced from Molecules (2008). nih.gov

Acylation of L-Threonine Methyl Ester to this compound

Once the carboxylic acid group is protected as a methyl ester, the amino and hydroxyl groups can be acylated. The target compound, this compound, implies acetylation at the nitrogen atom. However, reaction conditions can often lead to acetylation at both the nitrogen (N-acetylation) and the oxygen (O-acetylation) atoms.

The treatment of L-threonine methyl ester with acetic anhydride (B1165640) typically results in the diacetylation of both the primary amine and the secondary alcohol functional groups. This reaction is generally carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and scavenges the acetic acid byproduct. google.com

In one reported procedure, L-threonine methyl ester hydrochloride is heated at reflux with a mixture of pyridine and acetic anhydride for two hours. google.com After removing the excess solvent, the residue is worked up to yield the N,O-diacetylated product. google.com The principle that alkalinity favors N-acylation while acidity favors O-acylation is a key concept in the selective modification of hydroxyamino acids. nih.gov In the presence of a base like pyridine, the highly nucleophilic amino group readily attacks the acetic anhydride, followed by the acylation of the less nucleophilic hydroxyl group, leading to the diacetylated compound.

Table 4: Example of N,O-Diacetylation of L-Threonine Methyl Ester

| Reagent/Condition | Quantity/Parameter |

|---|---|

| L-Threonine Methyl Ester HCl | 17.0 g (100 mmol) |

| Pyridine | 50 mL |

| Acetic Anhydride | 100 mL |

| Reaction Condition | Heated at reflux |

| Reaction Time | 2 hours |

| Product | N,O-diacetyl L-threonine methyl ester |

Data sourced from US Patent 5559268A. google.com

Selective Monodeacetylation Strategies

The selective removal of the N-acetyl group from this compound, while preserving the methyl ester functionality, presents a significant chemical challenge due to the inherent stability of the amide bond. Standard hydrolysis conditions would likely cleave both the amide and the ester. Consequently, specialized methods have been developed to achieve this selective transformation.

One effective strategy involves alcoholytic deacetylation. A patented method for deblocking N-acetyl threonine residues in peptides, which is applicable to the methyl ester, utilizes anhydrous trifluoroacetic acid (TFA). The procedure involves a short treatment with anhydrous TFA followed by heating researchgate.net. An optimization of this approach suggests that incubating the N-acetylated compound with a 1:1 mixture of trifluoroacetic acid and methanol at elevated temperatures (around 47°C) for an extended period can lead to efficient deacetylation wikipedia.org. This method is particularly attractive as it can provide the deprotected amine with high yields, sometimes up to 50% wikipedia.org.

Another mild and efficient protocol for N-deacetylation in the presence of esters employs a two-step, one-pot procedure. This involves the activation of the N-acetyl group with triflic anhydride (Tf₂O) in the presence of 2-fluoropyridine (B1216828) (2-FPy), followed by treatment with a diol, such as 1,2-propanediol researchgate.net. This method has been demonstrated on complex molecules, including a GlcNAc-threonine derivative, showcasing its chemoselectivity researchgate.net.

The use of the Schwartz reagent (zirconocene hydrochloride) has also been reported for the chemoselective N-deacetylation of acetamides under mild, neutral conditions at room temperature. This method is notable for its tolerance of other common protecting groups and for not inducing epimerization at the chiral center drugfuture.com. Additionally, ammonium (B1175870) salt-catalyzed hydrazinolysis has been mentioned as a potential method for the cleavage of unactivated amide bonds drugfuture.com.

The chemical stability of acetylated threonine derivatives is a key consideration in these strategies. The N-acetyl group is generally stable, but the O-acetyl group (if present on the hydroxyl function of threonine) is prone to O-to-N acyl migration, especially in the presence of a nearby free amino group. This highlights the importance of carefully chosen reaction conditions to ensure the desired selectivity in deacetylation processes.

| Method | Reagents | Key Features |

| Alcoholytic Deblocking | Anhydrous Trifluoroacetic Acid (TFA) | Short reaction time followed by heating; applicable to N-acetyl threonine. |

| Optimized Alcoholysis | Trifluoroacetic Acid (TFA), Methanol (1:1) | Elevated temperature (ca. 47°C) for 2-3 days; yields up to ~50%. |

| One-Pot N-Deacetylation | 1. Tf₂O, 2-FPy; 2. 1,2-propanediol | Mild conditions; chemoselective for N-acetyl group over esters. |

| Schwartz Reagent | Zirconocene hydrochloride | Room temperature, neutral conditions; no epimerization. |

Advanced Asymmetric Synthesis

The stereocontrolled synthesis of the L-threonine backbone is fundamental to obtaining enantiomerically pure this compound. Advanced asymmetric synthesis methodologies provide precise control over the stereochemistry at the α- and β-carbon atoms.

Enantioselective Approaches for Threonine Derivatives

A variety of enantioselective strategies have been developed for the synthesis of threonine and its derivatives, which are broadly classified as β-hydroxy-α-amino acids. These methods often involve the creation of the two contiguous stereocenters in a single, highly controlled reaction.

Aldol-type Reactions: The asymmetric aldol (B89426) reaction of glycine (B1666218) equivalents with acetaldehyde (B116499) is a direct and powerful approach. For instance, a Brønsted base-catalyzed syn-selective direct aldol reaction of a benzophenone-derived imine of glycine o-nitroanilide has been shown to produce syn-β-hydroxy-α-amino acids with high diastereo- and enantioselectivity acs.org. The o-nitroanilide group is crucial for enabling enolate generation under mild conditions acs.org.

Asymmetric Hydrogenation: Dynamic kinetic resolution (DKR) through asymmetric hydrogenation is another highly effective strategy. Iridium-catalyzed asymmetric hydrogenation of α-dibenzylamino-β-ketoesters can afford syn-β-hydroxy-α-amino derivatives with excellent diastereo- and enantioselectivities (often >99:1 dr and >99% ee) drugfuture.com. The dibenzylamino group can be readily removed to yield the free amino acid drugfuture.com. Ruthenium-catalyzed systems have also been developed for the DKR of α-amino-β-keto esters to produce anti-β-hydroxy-α-amino acids wikipedia.org.

Enzymatic Synthesis: Biocatalytic methods, particularly using L-threonine aldolases (LTAs), have gained prominence for the synthesis of β-hydroxy-α-amino acids. These enzymes catalyze the reversible aldol addition of glycine to an aldehyde. Directed evolution and protein engineering techniques have been employed to enhance the diastereoselectivity and substrate scope of LTAs, making them powerful tools for producing specific stereoisomers of threonine derivatives researchgate.netsci-hub.ru. L-threonine transaldolases (TTAs) represent another class of enzymes that offer high stereoselectivity and low reversibility in the synthesis of such compounds .

Once the L-threonine backbone is synthesized enantioselectively, standard chemical procedures can be used for the final steps. The carboxylic acid can be esterified to the methyl ester, for example, by using methanol with a catalyst like thionyl chloride or trimethylchlorosilane ankara.edu.trresearchgate.net. The amino group is then acetylated, typically using acetic anhydride, to yield the final product, this compound nih.gov.

Utilization of Chiral Auxiliaries and Catalysts

Chiral auxiliaries and catalysts are instrumental in asymmetric synthesis, guiding the formation of the desired stereoisomers. These reagents temporarily introduce a chiral element that directs the stereochemical outcome of a reaction, after which the auxiliary can be removed.

The Schöllkopf bislactim ether method is a classic and reliable strategy for the asymmetric synthesis of α-amino acids, including L-threonine. This method utilizes a chiral auxiliary, typically derived from the amino acid L-valine, to construct a bislactim ether.

The synthesis begins with the formation of a 2,5-diketopiperazine from glycine and L-valine. This cyclic dipeptide is then converted to its bislactim ether by O-methylation wikipedia.org. Deprotonation of the glycine unit with a strong base, such as n-butyllithium, generates a nucleophilic enolate. The bulky isopropyl group from the valine auxiliary effectively shields one face of the enolate, directing the subsequent alkylation to the opposite face with high diastereoselectivity wikipedia.org.

For the synthesis of L-threonine, the enolate is reacted with an acetaldehyde electrophile. The resulting product has the desired stereochemistry at the α-carbon. Subsequent acidic hydrolysis cleaves the bislactim ether, releasing the methyl ester of the newly formed L-threonine and the recoverable L-valine methyl ester auxiliary wikipedia.orgdrugfuture.com. This method is renowned for achieving high enantiomeric excesses, often exceeding 95% ee wikipedia.org.

| Step | Description | Key Reagent/Intermediate |

| 1. Auxiliary Assembly | Formation of a 2,5-diketopiperazine from glycine and L-valine, followed by O-methylation. | Bislactim ether of cyclo(L-Val-Gly) |

| 2. Deprotonation | Generation of a chiral enolate using a strong base. | n-Butyllithium |

| 3. Alkylation | Diastereoselective reaction of the enolate with an electrophile (e.g., acetaldehyde). | Steric shielding by the L-valine isopropyl group |

| 4. Hydrolysis | Cleavage of the product to release the desired amino acid ester and the recoverable auxiliary. | Acidic hydrolysis |

Asymmetric hydrogenation catalyzed by chiral transition metal complexes is a cornerstone of modern enantioselective synthesis. Chiral rhodium complexes, in particular, have been extensively studied and applied to the synthesis of chiral amino acids.

In the context of producing threonine derivatives, these catalysts are typically used for the enantioselective hydrogenation of a prochiral precursor, such as an enamide or a β-keto ester. The general principle involves the coordination of the substrate to the chiral rhodium catalyst, which is composed of a rhodium center and a chiral ligand, often a bisphosphine or a phosphoramidite. This coordination creates a diastereomeric intermediate.

The delivery of hydrogen then occurs preferentially from one face of the coordinated substrate, directed by the chiral environment of the ligand. This results in the formation of one enantiomer of the product in excess. For instance, rhodium-phosphoramidite complexes have been effectively used in the asymmetric hydrogenation of β-enamino esters to synthesize β-amino acids with high enantioselectivity researchgate.net. While this specific example is for a β-amino acid, the principle is readily adaptable to α-amino acid precursors. The choice of ligand is critical in determining the efficiency and selectivity of the hydrogenation.

Derivatization Strategies

This compound, with its protected amino and carboxyl groups and a free hydroxyl group, is a versatile intermediate for further chemical modifications. The primary site for derivatization is the secondary hydroxyl group at the β-position.

One common transformation is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or mesylate. This can be achieved by reacting this compound with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like pyridine. The resulting sulfonate ester is a key intermediate for nucleophilic substitution reactions. For example, treatment with sodium azide (B81097) can introduce an azido (B1232118) group, which can subsequently be reduced to an amino group, yielding a diaminobutanoate derivative.

The hydroxyl group can also undergo etherification or esterification. For instance, reaction with a silyl (B83357) chloride, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole, would protect the hydroxyl group as a silyl ether. This protection strategy is often employed during multi-step syntheses to prevent unwanted side reactions of the hydroxyl group.

Furthermore, the hydroxyl group can be oxidized. Depending on the oxidizing agent and reaction conditions, it can be converted to a ketone. This transformation would, however, result in the loss of stereochemistry at the β-carbon unless the subsequent reactions are also stereocontrolled.

The methyl ester and N-acetyl groups can also be selectively removed, as discussed in section 2.1.2.2, to unmask the carboxyl and amino functionalities for further reactions, such as peptide coupling. The ability to selectively manipulate the three functional groups (hydroxyl, ester, and amide) makes this compound a valuable building block in the synthesis of complex molecules, including peptides, natural products, and pharmaceuticals.

N-Protection and Protecting Group Chemistry

In peptide synthesis and the chemical modification of amino acids, protection of the α-amino group is a critical first step to prevent its unwanted reaction and to control regioselectivity. The N-acetyl group is one such protection, converting the primary amine of L-threonine methyl ester into a less nucleophilic and non-basic amide.

The synthesis of this compound is typically achieved through the N-acetylation of its precursor, L-threonine methyl ester hydrochloride. A common laboratory procedure involves the reaction of the amino acid ester with acetic anhydride. The reaction can be performed under various conditions, often employing a base to neutralize the hydrochloride salt and to scavenge the acetic acid byproduct. For instance, a mixture of L-threonine methyl ester hydrochloride, pyridine, and acetic anhydride can be heated to reflux to yield the N,O-diacetylated product, which can be further processed if only N-acetylation is desired. google.com Another approach involves concurrent N-acetylation and esterification of L-threonine using reagents like triethyl orthoacetate. nih.gov A developed method for creating N-acetyl methyl ester (NACME) derivatives for analytical purposes involves methylation followed by acetylation with acetic anhydride in the presence of a buffer like ammonium bicarbonate. acs.orgnih.gov

| Reagents | Conditions | Outcome | Reference |

|---|---|---|---|

| Acetic Anhydride, Pyridine | Reflux | Yields N,O-diacetyl derivative | google.com |

| Triethyl Orthoacetate (TEOA), Toluene | Reflux | Concurrent N-acetylation and ethyl esterification | nih.gov |

| Acetic Anhydride, Ammonium Bicarbonate | 25 °C, 2 hours | N-acetylation for analytical derivatization | acs.org |

Formation of Specialized Derivatives

The conversion of β-amino alcohols like N-acetyl-L-threonine methyl ester into aziridines is a valuable transformation for creating strained heterocyclic systems used in synthetic chemistry. The process generally involves a two-step sequence. First, the side-chain hydroxyl group is activated by converting it into a good leaving group, such as a tosylate or mesylate. Second, an intramolecular nucleophilic substitution is induced, where the nitrogen atom of the N-acetyl group attacks the carbon bearing the leaving group, leading to ring closure.

A classic method for this transformation is the Wenker synthesis, which involves treating a β-amino alcohol with sulfuric acid to form a sulfate (B86663) ester, followed by cyclization with a base. youtube.comwikipedia.org Modified, milder versions of this synthesis have been developed to be compatible with more sensitive substrates. researchgate.netorganic-chemistry.org The N-acetyl group, while reducing the nucleophilicity of the nitrogen compared to a free amine, can still participate in this intramolecular cyclization, particularly when a strong base is used to deprotonate the amide. This forms an N-acetylated aziridine (B145994), a key chiral building block. nih.govbaranlab.org

The synthesis of thioethers from this compound involves the substitution of its side-chain hydroxyl group with a thiol moiety. This transformation mirrors the first step of aziridine formation, where the hydroxyl group must first be converted into an effective leaving group (e.g., tosylate, mesylate).

Following activation, the threonine derivative is treated with a thiol (R-SH) or a thiolate salt (e.g., potassium thioacetate) in the presence of a base. nih.govprepchem.com The thiolate anion acts as a potent nucleophile, displacing the leaving group via an S(_N)2 reaction to form the thioether linkage. This methodology is fundamental in the synthesis of peptides containing non-proteinogenic amino acids like lanthionine (B1674491) and methyl lanthionine, which feature thioether bridges. nih.gov Synthetic strategies for creating thioether-containing peptides often rely on the reaction between haloacetylated peptide segments and thiol-containing residues, demonstrating the robustness of this nucleophilic substitution. nih.gov

Reporter moieties, such as fluorescent or redox-active groups, can be incorporated into the this compound framework to create molecular probes for studying biological systems. The synthetic strategy depends on the desired point of attachment.

One common approach is to attach the reporter group at the N-terminus. Instead of using acetic anhydride for acetylation, a carboxylic acid derivative of a fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) can be activated and coupled to the amino group of L-threonine methyl ester. researchgate.net Alternatively, a de novo synthesis can build a fluorescent scaffold directly into the amino acid structure. mdpi.comed.ac.uknih.gov For example, fluorescent amino acids have been synthesized via Suzuki coupling of iodophenylalanine or by building fluorophores like 1,5-naphthyridin-2(1H)-one into the molecule. researchgate.net These strategies produce threonine derivatives with integrated chromophores that can be used in applications like Förster resonance energy transfer (FRET) studies. ed.ac.uk

O-linked glycosylation is a crucial post-translational modification where a sugar is attached to the hydroxyl group of a serine or threonine residue. wikipedia.org this compound can serve as a key building block (a glycosyl acceptor) for the chemical synthesis of O-linked glycopeptides. With its amino and carboxyl groups protected, the side-chain hydroxyl is available for selective glycosylation.

The process involves reacting the protected threonine derivative with an activated sugar donor, such as a glycosyl halide or thioglycoside, in the presence of a promoter. The initiating event in the biosynthesis of common mucin-type O-glycans is the addition of N-acetylgalactosamine (GalNAc) from a UDP-GalNAc donor, a reaction catalyzed by specific transferase enzymes. nih.govsigmaaldrich.comcreative-proteomics.com In chemical synthesis, various glycosyltransferases and promoters are used to control the stereochemical outcome of the glycosidic bond, leading to the formation of α- or β-anomers. The resulting glycosylated threonine building block can then be deprotected at its C-terminus and incorporated into peptides using solid-phase peptide synthesis (SPPS).

Mechanistic Insights into Synthesis and Transformations

The chemical transformations of this compound are governed by fundamental organic reaction mechanisms.

N-Acetylation: The mechanism for N-acetylation with acetic anhydride is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of L-threonine methyl ester attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate (B1210297) ion as the leaving group and yielding the protonated N-acetyl product. A base (like pyridine) deprotonates this intermediate to give the final neutral amide.

Aziridine Formation: This transformation proceeds via an intramolecular S(_N)2 mechanism. After the side-chain hydroxyl group is converted to a good leaving group (e.g., O-tosyl), a base removes the proton from the N-acetyl amide, generating an amide anion. This nitrogen-centered nucleophile then performs a backside attack on the adjacent carbon, displacing the tosylate group and forcing the formation of the strained, three-membered aziridine ring. organic-chemistry.orgbaranlab.org

Thioether Formation: The formation of a thioether bond also occurs through an S(_N)2 mechanism. Once the hydroxyl group is activated as a leaving group, a nucleophilic thiolate anion (RS) attacks the β-carbon of the threonine backbone. This intermolecular reaction proceeds with inversion of stereochemistry at the reaction center, displacing the leaving group to form the thioether.

Glycosylation: The mechanism of O-glycosylation is complex and highly dependent on the nature of the glycosyl donor, acceptor, and promoter. The reaction is initiated by the activation of the glycosyl donor by the promoter, generating a highly electrophilic species at the anomeric carbon (the C1 of the sugar). This can involve the formation of an oxocarbenium ion intermediate. The hydroxyl group of the N-acetyl-L-threonine methyl ester then acts as a nucleophile, attacking the anomeric carbon. The stereoselectivity of this reaction is often controlled by neighboring group participation from protecting groups on the sugar (e.g., at the C2 position), which can shield one face of the molecule and direct the attack of the incoming nucleophile to the opposite face. nih.gov

Reaction Pathway Elucidation for Esterification

The synthesis of this compound, a derivative of the amino acid L-threonine, is accomplished through esterification of the carboxylic acid group. Various methodologies have been developed for the esterification of amino acids, which can be adapted for N-acetylated amino acids like Acetyl-L-threonine.

One common and efficient method for the preparation of amino acid methyl esters involves the use of methanol in the presence of an acid catalyst. A well-established procedure utilizes trimethylchlorosilane (TMSCl) as the catalyst. In this reaction, the amino acid, in this case, N-acetyl-L-threonine, is reacted with methanol at room temperature with TMSCl. mdpi.comnih.gov This method is advantageous due to its mild reaction conditions and good to excellent yields. mdpi.comnih.gov The reaction proceeds through the in situ formation of hydrochloric acid (HCl) from the reaction of TMSCl with methanol, which then protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Another classical approach is the Fischer-Speier esterification, which involves refluxing the amino acid with methanol and a strong acid, such as sulfuric acid. googleapis.com This process typically involves repeated cycles of refluxing the reaction mixture, concentrating it to remove water, and adding fresh methanol to drive the equilibrium towards the formation of the methyl ester. googleapis.com

The esterification of the related compound, L-threonine methyl ester hydrochloride, to form N,O-diacetyl DL-threonine methyl ester provides further insight into relevant transformations. This is achieved by reacting L-threonine methyl ester hydrochloride with acetic anhydride in the presence of a base like pyridine. google.com While this involves acetylation in addition to the pre-existing ester, the fundamental reaction conditions highlight the use of common reagents in the modification of threonine derivatives.

A summary of common esterification reagents for amino acids is presented below.

| Reagent System | Conditions | Advantages |

| Methanol / Trimethylchlorosilane | Room Temperature | Mild conditions, good to excellent yields mdpi.comnih.gov |

| Methanol / Strong Acid (e.g., H₂SO₄) | Reflux | Classical method, suitable for large scale googleapis.com |

| Acetic Anhydride / Pyridine | Room Temperature to Reflux | Effective for acetylation google.com |

Conformational Analysis During Dehydration Reactions

The conformational landscape of threonine derivatives, including this compound, is crucial in understanding their reactivity, particularly in dehydration reactions. Dehydration of β-hydroxy-α-amino acids like threonine is a significant transformation that leads to the formation of α,β-didehydroamino acids. acs.org

Computational studies on model compounds such as N-acetyl-L-threonine N-methylamide (Ace–Thr–Nme) have been employed to explore the reaction pathways and conformational changes during such reactions. nih.gov Conformational analysis of Ace–Thr–Nme using semiempirical molecular orbital methods has generated numerous conformers, with a subset having the trans-configuration peptide bonds typically found in proteins. nih.gov These analyses reveal that specific conformers are more amenable to subsequent reactions. For instance, certain conformers exhibit hydrogen bonding between the amide proton on the C-terminal side and the side-chain oxygen of the threonine residue, which can influence the reactivity of the hydroxyl group. nih.gov

Dehydration of threonine esters can also be a side reaction during other chemical modifications, such as tosylation of the hydroxyl group. researchgate.net The formation of dehydrothreonine derivatives competes with the desired O-tosylation, and the ratio of these products is dependent on the protecting groups on the α-amino group. researchgate.net This indicates that the conformation and electronic environment around the threonine side chain, dictated by the protecting groups, play a significant role in the propensity for dehydration.

The conversion of threonine derivatives to dehydroamino acids often proceeds via an elimination reaction. acs.org This can be facilitated by converting the hydroxyl group into a better leaving group, such as a tosylate, followed by base-catalyzed elimination. acs.orgresearchgate.net The stereochemistry of the starting material and the reaction conditions will dictate the geometry of the resulting dehydroamino acid.

A theoretical study on a model threonine compound identified several stable conformers that could be involved in reaction pathways. The relative energies and key dihedral angles of these conformers are critical in determining the favored reaction mechanism.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (φ) | Key Dihedral Angle (ψ) |

| Conformer 1 | 0.00 | -150.3° | 146.8° |

| Conformer 2 | 0.21 | -72.5° | 145.4° |

| Conformer 3 | 0.85 | -152.4° | -56.8° |

Note: The data in the table is illustrative and based on typical findings from conformational analysis studies of threonine derivatives. Specific values for this compound would require dedicated computational analysis.

Biochemical Roles and Metabolic Pathways

Role as a Building Block in Peptide Synthesis

N-acylated amino acid esters are important intermediates in organic and medicinal chemistry. thieme-connect.de The specific structure of Acetyl-L-threonine methyl ester, with its protected N-terminus (acetyl group) and C-terminus (methyl ester), makes it a useful starting material for the synthesis of more complex molecules rather than for direct use in standard solid-phase peptide synthesis (SPPS) for chain elongation. In typical SPPS, temporary protecting groups like Fmoc or Boc are required, which can be removed under specific conditions to allow the peptide chain to be extended. An N-acetyl group is generally not suitable for this purpose as it is not readily cleaved. rsc.orgnih.gov

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have modified structures to enhance properties such as stability against enzymatic degradation or improved bioavailability. nih.gov The incorporation of modified amino acids, such as N-acylated or N-alkylated residues, is a key strategy in the design of these molecules. nih.govnih.gov N-terminal acetylation, as seen in this compound, is a modification that can increase the proteolytic stability of peptides. nih.gov

While direct incorporation of this compound into a growing peptide chain via standard SPPS is not typical, it serves as a precursor for creating specific building blocks. For instance, cyclic threonine (cThr) moieties, which can be used to create peptidomimetics, have been synthesized using multi-step procedures starting from threonine derivatives. escholarship.org These constrained mimics are valuable for studying structure-activity relationships and developing novel therapeutics. mdpi.com The synthesis of various bioactive molecules, including fluorescently labeled amino acids and conjugates of natural products like rhein, often starts with amino acid methyl esters. researchgate.netresearchgate.net

Glycopeptides are peptides that contain carbohydrate moieties, and they play critical roles in many biological processes. Their synthesis is a complex field that relies on specialized building blocks. O-linked glycopeptides, where the glycan is attached to the hydroxyl group of serine or threonine, are a major class. nih.govresearchgate.net

The synthesis of these molecules typically employs a building block approach where a pre-glycosylated and N-terminally protected (usually with Fmoc) serine or threonine derivative is incorporated into the peptide sequence using SPPS. nih.govresearchgate.net In this context, acetyl groups are very commonly used, but as protecting groups for the hydroxyl functions of the carbohydrate (glycan) portion to prevent side reactions during synthesis. nih.govresearchgate.net These sugar acetyl groups are more resistant to the trifluoroacetic acid (TFA) used for cleavage from the resin compared to other protecting groups. nih.gov The N-acetyl group on the amino acid itself, as in this compound, would prevent its use as an elongating unit in standard Fmoc-based SPPS. Therefore, the compound's direct application is limited, though it could be used in the final step to cap the N-terminus of a completed peptide chain. nih.gov

| Protecting Group | Typical Use | Rationale |

|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | N-terminal protection of amino acid building block | Base-labile; allows for sequential addition of amino acids in SPPS. nih.gov |

| Acetyl (Ac) | Hydroxyl group protection on the glycan (sugar) moiety | Stabilizes the glycosidic linkage and is resistant to TFA hydrolysis. nih.gov |

| N-Acetyl (on amino acid) | N-terminal capping of the final peptide | Increases proteolytic stability; not suitable for chain elongation. nih.gov |

Involvement in Amino Acid Metabolism

L-threonine is an essential amino acid that serves as a substrate for protein synthesis and can be catabolized into various important metabolic intermediates. cdnsciencepub.com These metabolic pathways are crucial for providing energy and biosynthetic precursors to the cell. cdnsciencepub.com

One of the primary catabolic pathways for L-threonine in many organisms, including mammals and E. coli, involves its conversion to glycine (B1666218) and Acetyl-CoA. mtak.hunih.gov This pathway is catalyzed by two key enzymes: L-threonine 3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate coenzyme A lyase. cdnsciencepub.comnih.gov

First, TDH oxidizes L-threonine to 2-amino-3-ketobutyrate. cdnsciencepub.com This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA lyase to yield glycine and Acetyl-CoA. cdnsciencepub.com Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while glycine can be used in one-carbon metabolism or other biosynthetic pathways. cdnsciencepub.commtak.hu A novel synthetic pathway has been engineered in E. coli that leverages threonine aldolase (B8822740) and acetaldehyde (B116499) dehydrogenase to convert L-threonine into one molecule each of Acetyl-CoA and glycine, a process which was shown to increase the intracellular concentration of Acetyl-CoA by 8.6-fold. nih.gov

| Substrate | Enzyme(s) | Products | Metabolic Fate of Products |

|---|---|---|---|

| L-Threonine | L-threonine 3-dehydrogenase; 2-amino-3-ketobutyrate CoA lyase | Glycine, Acetyl-CoA | One-carbon metabolism, TCA cycle. cdnsciencepub.com |

The metabolic pathways of threonine are closely linked with those of other amino acids, particularly glycine and serine. cdnsciencepub.com As described above, the degradation of threonine is a major source of cellular glycine. This glycine can, in turn, be converted to serine through the action of serine hydroxymethyltransferase (SHMT), a reaction that is central to one-carbon metabolism. cdnsciencepub.com

The pathway from L-threonine to glycine and Acetyl-CoA has been shown to be reversible in vitro and in vivo in engineered E. coli strains. rsc.orgnih.gov By providing glycine, Acetyl-CoA, and NADH, the coupled action of 2-amino-3-ketobutyrate CoA lyase and L-threonine dehydrogenase can synthesize L-threonine. rsc.orgnih.gov However, kinetic studies indicate that the catalytic efficiency of the enzymes greatly favors the degradation of threonine over its synthesis. rsc.org

Another catabolic route for threonine involves threonine aldolase, which cleaves threonine directly into glycine and acetaldehyde. mtak.huresearchgate.net This provides another direct link in the interconversion between these two amino acids.

Enzymatic Interactions and Biocatalysis

The ester and N-acyl groups of this compound make it a substrate for various hydrolytic enzymes, a property that is exploited in biocatalysis for the kinetic resolution of racemic mixtures.

Proteases such as α-chymotrypsin and subtilisin are known to catalyze the enantioselective hydrolysis of N-acyl amino acid esters. cdnsciencepub.com A study on the resolution of various β-hydroxy-α-amino acids investigated the hydrolysis of methyl N-benzoyl threoninates (both threo and erythro forms). cdnsciencepub.com It was found that both α-chymotrypsin and subtilisin showed high specificity for the L-enantiomer (the isomer with the same (S) configuration at carbon-2 as natural amino acids), hydrolyzing it to the corresponding N-benzoyl-L-threonine while leaving the D-enantiomer methyl ester largely unreacted. cdnsciencepub.com In contrast, other enzymes like esterase from pig liver and certain lipases were found to be inactive on these substrates. cdnsciencepub.com

Acylases are another class of enzymes used industrially for the resolution of racemic N-acetyl-amino acids. escholarship.orgresearchgate.netnih.gov These enzymes typically hydrolyze the N-acyl group from the L-amino acid, allowing for the separation of the free L-amino acid from the unreacted N-acyl-D-amino acid. harvard.edu While many studies focus on N-acetyl amino acids with a free carboxyl group, the principle of enantioselective hydrolysis is a cornerstone of biocatalysis. Lipases have also been utilized for the enantioselective hydrolysis of amino acid esters, although their efficacy depends heavily on the specific enzyme and substrate structure. thieme-connect.demdpi.comresearchgate.net

| Enzyme | Substrate Class | Type of Reaction | Stereospecificity |

|---|---|---|---|

| α-Chymotrypsin | Methyl N-benzoyl threoninates | Ester Hydrolysis | Highly specific for the L-enantiomer (2S configuration). cdnsciencepub.com |

| Subtilisin | Methyl N-benzoyl threoninates | Ester Hydrolysis | Highly specific for the L-enantiomer (2S configuration). cdnsciencepub.com |

| Acylase I | N-acyl amino acids | Amide Hydrolysis | Nearly absolute for N-acyl L-amino acids. harvard.edu |

Substrate Specificity in Enzymatic Reactions

The interaction of enzymes with their substrates is a highly specific process, often likened to a lock and key mechanism. The unique three-dimensional structure of an enzyme's active site allows it to bind to a specific substrate molecule. In the context of this compound, its chemical structure, featuring an acetylated amino group and a methyl esterified carboxyl group, dictates which enzymes can act upon it.

Enzymes such as proteases and esterases are known to exhibit specificity for amino acid derivatives. For instance, proteases like α-chymotrypsin and subtilisin often show a preference for hydrolyzing the ester linkages of N-acetylated amino acid methyl esters. cdnsciencepub.com The specificity of these enzymes is not only for the type of amino acid but also for its stereochemistry. Typically, these enzymes are highly specific for the L-enantiomer of amino acids, which is the naturally occurring form. cdnsciencepub.com The methyl ester group in this compound makes it a suitable substrate for such enzymatic hydrolysis, where the enzyme selectively cleaves the ester bond. cdnsciencepub.com

The specificity of an enzyme is a critical factor in its application in biocatalysis and metabolic pathway analysis. Understanding which enzymes can effectively recognize and transform this compound is fundamental to harnessing its potential in various biochemical applications.

Chemo-Enzymatic Synthetic Routes

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. This approach is particularly valuable for the synthesis of chiral compounds like amino acid derivatives.

L-Threonine aldolases (LTAs) are enzymes that catalyze the reversible aldol (B89426) condensation of glycine with an aldehyde to form β-hydroxy-α-amino acids. nih.govresearchgate.net These enzymes exhibit strict stereocontrol at the α-carbon, but their selectivity at the β-carbon can be more moderate. researchgate.netscite.ai While LTAs directly synthesize L-threonine and its analogs, the principles of their stereoselective catalysis are relevant to the broader context of producing chiral amino acid derivatives.

The application of LTAs in organic synthesis has been explored for the production of various valuable chiral building blocks. nih.govdtu.dk For example, they have been used to synthesize precursors for antibiotics like thiamphenicol (B1682257) and florfenicol. researchgate.net The ability of these enzymes to create two chiral centers in a single step from achiral precursors makes them powerful tools in asymmetric synthesis. scite.ai

Table 1: Examples of L-Threonine Aldolase Applications

| Enzyme Source | Aldehyde Substrate | Product | Reference |

| Pseudomonas putida | Various ring-substituted benzaldehydes | β-hydroxy-α-amino acids | researchgate.net |

| Alcaligenes xylosoxidans | Various ring-substituted benzaldehydes | β-hydroxy-α-amino acids | researchgate.net |

| Escherichia coli | 2-fluoroacetaldehyde | 4-fluoro-L-threonine | dtu.dk |

| Pseudomonas sp. | 4-(methylsulfonyl)benzaldehyde | L-threo-4-(methylsulfonyl)phenylserine | researchgate.net |

A significant challenge in the application of L-threonine aldolases is their often moderate diastereoselectivity for the β-carbon. nih.gov To overcome this limitation, researchers have turned to enzyme engineering. By modifying the amino acid sequence of the enzyme, particularly in the active site, it is possible to alter its substrate specificity and enhance its stereoselectivity. nih.govrsc.org

Strategies such as directed evolution and site-directed mutagenesis have been successfully employed to improve the diastereomeric excess (de) of the desired product. For instance, the L-threonine aldolase from Leishmania major was engineered to improve its diastereoselectivity from 26.8%syn to 96.3%syn. rsc.org This was achieved by introducing mutations that created steric hindrance and favorable hydrophobic and π–π interactions in the substrate access path. rsc.org Similarly, a combinatorial active-site saturation test/iterative saturation mutagenesis (CAST/ISM) strategy was used to dramatically improve the preference of an LTA for the synthesis of L-syn-3-[4-(methylsulfonyl)phenylserine], achieving a de value of 99.5%. researchgate.net

These advances in protein engineering are crucial for the development of highly efficient and selective biocatalysts for the synthesis of complex chiral molecules. researchgate.net

Enzymatic Resolution of Acetyl Amino Acid Esters

Enzymatic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method takes advantage of the high stereoselectivity of enzymes, which will preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. For acetyl amino acid esters, proteases and lipases are commonly used for their hydrolytic activity. nih.gov

In a typical resolution of a racemic mixture of N-acetyl-L-threonine methyl ester and N-acetyl-D-threonine methyl ester, an enzyme like α-chymotrypsin or subtilisin would selectively hydrolyze the L-enantiomer to N-acetyl-L-threonine, while the D-enantiomer remains as the methyl ester. cdnsciencepub.com The resulting mixture of the N-acetyl amino acid and the N-acetyl amino acid methyl ester can then be separated by conventional chemical methods. This process allows for the production of both enantiomerically pure L- and D-amino acid derivatives. google.comresearchgate.net

Bromelain, a sulfhydryl protease, offers an interesting alternative as it has been shown to exhibit the opposite enantioselectivity, preferentially hydrolyzing the R-configured (D-form) enantiomer of certain phenylserine (B13813050) derivatives. cdnsciencepub.com This highlights the potential for selecting different enzymes to achieve the desired enantiomeric product.

Enzyme Inactivation and Modification Studies (General Principles)

The stability and activity of enzymes are critical for their practical application. Various factors, including temperature, pH, and the presence of chemical modifying agents, can affect enzyme function. nih.govwou.edu Enzyme inactivation is the loss of catalytic activity, which can be reversible or irreversible.

Chemical modification of enzymes can be used to study their structure-function relationships or to alter their properties. nih.gov For example, modifying specific amino acid residues in the active site can help to identify their role in substrate binding and catalysis. However, such modifications can also lead to inactivation. The kinetics of enzyme inactivation can be categorized based on the effect of the modification on the enzyme's residual activity and deactivation rate constants. nih.gov

Understanding the principles of enzyme inactivation and modification is essential for optimizing the conditions for enzymatic reactions and for developing robust biocatalysts. dntb.gov.ua This knowledge is crucial for the successful implementation of chemo-enzymatic processes involving substrates like this compound.

Degradation and Stability Studies in Research Contexts

Irradiation-Induced Degradation Mechanisms

The exposure of amino acid esters to irradiation can induce significant degradation, leading to the formation of various byproducts. uwstout.edu This process, known as radiolysis, involves the cleavage of chemical bonds and the generation of reactive species that drive further chemical changes. uwstout.edumdpi.com Studies on amino acid esters, including threonine methyl ester, reveal that the side chains are highly susceptible to radiolytic attack. uwstout.edu

A primary consequence of irradiating amino acid esters is the production of a range of volatile compounds. uwstout.edu The specific volatiles generated depend on the structure of the amino acid ester. In the case of amino acid esters with hydroxyl-containing side chains, such as serine ethyl ester and threonine methyl ester, irradiation leads to the formation of aldehydes and other volatile molecules. uwstout.edu However, these particular esters tend to produce smaller quantities of volatile compounds compared to others. This is attributed to the high hydrophilicity of the hydroxyl group and the lower volatility of any nitrogen-containing compounds that may form. uwstout.edu The generation of volatile compounds like aldehydes can also occur through Strecker degradation, a common pathway for aliphatic group amino acids when irradiated. uwstout.edu

Research involving the irradiation of a 5 mg/L aqueous solution of threonine methyl ester with a 5 kGy dose from a linear accelerator has identified specific degradation products. uwstout.edu The primary volatile compounds formed from threonine methyl ester under these conditions were acetaldehyde (B116499) and 2-butenoic acid methyl ester. uwstout.edu The formation of acetaldehyde in this context is believed to occur through the production of a CH3CHOH− residue from the side chain, as no propanal was detected, which would have suggested a different mechanism. uwstout.edu

The following table details the volatile compounds generated from irradiated threonine methyl ester.

| Precursor Compound | Irradiation Dose | Identified Volatile Degradation Products |

| Threonine methyl ester | 5 kGy | Acetaldehyde |

| Threonine methyl ester | 5 kGy | 2-Butenoic acid methyl ester |

| Data sourced from a study on the mechanisms of volatile production from amino acid esters by irradiation. uwstout.edu |

The degradation process initiated by irradiation is mediated by highly reactive species, including hydroxyl radicals (•OH). uwstout.edu These radicals are primary products of water radiolysis and can readily react with organic molecules. mdpi.com In the degradation of threonine methyl ester, a proposed mechanism involves the cleavage of an –NH2 group from the α-carbon, which then reacts with a hydroxyl radical. uwstout.edu This is followed by a dehydration reaction, which introduces a double bond into the molecule, leading to the formation of products like 2-butenoic acid methyl ester. uwstout.edu Dehydration reactions are a key step in the degradation of β-hydroxyamino acids like threonine, and can be facilitated by the presence of a second acyl group on the nitrogen atom. uminho.ptoup.com

Chemical Stability in Research Environments

Beyond irradiation, the general chemical stability of Acetyl-L-threonine Methyl ester is a crucial property for its use in laboratory research. chemimpex.com It is generally considered a stable compound under standard storage conditions. scbt.com However, like all esters, it is susceptible to degradation through pathways such as hydrolysis.

Hydrolysis, the cleavage of the ester bond by reaction with water, is a primary consideration for the stability of this compound in aqueous research environments. This reaction can be influenced by several factors:

pH: The rate of ester hydrolysis is significantly dependent on the pH of the solution. The reaction can be catalyzed by both acids and bases. nih.gov

Enzymatic Activity: In biological research settings, the presence of enzymes, particularly esterases or proteases like trypsin, can dramatically accelerate the rate of ester hydrolysis. nih.govnih.gov Kinetic studies on similar compounds, such as N-acetyl-L-lysine methyl ester, show that the catalytic rate constant (kcat) for hydrolysis is a key parameter in enzymatic reactions. nih.gov

Chemical Catalysts: Certain chemical agents can catalyze the hydrolysis of methyl esters under non-aqueous conditions. For instance, N,N-diarylammonium pyrosulfate has been shown to efficiently catalyze ester hydrolysis in a reverse micelle-type system without organic solvents. organic-chemistry.org

Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Thermal processing studies on related N-acetylated amino acid methyl esters show significant degradation at elevated temperatures (100°C - 180°C). nih.gov

The cleavage of the ester bond typically involves a nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate, which then resolves to yield the carboxylic acid (N-Acetyl-L-threonine) and methanol (B129727). mdpi.com

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations in Enzyme Engineering

While specific Molecular Dynamics (MD) simulation studies focusing exclusively on Acetyl-L-threonine Methyl ester in the context of enzyme engineering are not prominently available in public research, the principles of this technique are widely applied to similar molecules and enzyme systems. MD simulations allow scientists to model the physical movements of atoms and molecules over time, providing a virtual microscope to observe biochemical processes that are difficult to see experimentally. youtube.comnih.gov

In enzyme engineering, MD simulations are invaluable for several reasons:

Understanding Enzyme Function: Simulations reveal the dynamic motions within an enzyme, such as the "breathing" motions that can open pathways for a substrate to travel from the enzyme's surface to its buried active site. nih.gov

Improving Stability and Activity: By simulating an enzyme in different environments, such as in organic solvents, researchers can identify flexible regions that may be responsible for instability. mdpi.com This knowledge guides site-directed mutagenesis efforts to engineer more robust and efficient enzymes. For instance, MD simulations of an acetyl xylan (B1165943) esterase helped identify flexible loop regions for mutation, which successfully enhanced the enzyme's stability. mdpi.com

Analyzing Substrate Binding: Simulations can model how a substrate, such as an acetylated amino acid ester, docks into an enzyme's active site. Studies on enzymes like sialic acid esterase use MD simulations to understand how the active site accommodates various substrates, even when crystal structures with the substrate bound are unavailable. nih.gov

The general approach involves creating a computational model of the enzyme-substrate system, often built from an X-ray crystal structure, and solvating it in a box of water molecules to mimic physiological conditions. The forces between all atoms are calculated using a force field (like AMBER or CHARMM), and Newton's laws of motion are applied to simulate their movement over nanoseconds or even microseconds. nih.govacs.org Analysis of these simulation trajectories can reveal crucial information about protein conformation, flexibility, and specific atomic interactions.

| Enzyme System | Focus of MD Simulation | Key Insight | Reference |

|---|---|---|---|

| Acetylcholinesterase | Substrate trafficking to the active site | Enzyme "breathing" motions are critical for guiding the substrate through a narrow gorge to the catalytic center. | nih.gov |

| BaAXE (Acetyl Xylan Esterase) | Improving stability in organic solvents | Identified flexible loop regions for mutagenesis, leading to mutants with reduced flexibility and enhanced stability. | mdpi.com |

| Mammalian Sialic Acid Esterase (SIAE) | Substrate binding and specificity | Revealed that the active site does not form highly specific interactions, allowing it to accept a broad range of substrates. | nih.gov |

| Lipid-Modified Proteins (e.g., acetylated) | Membrane binding and protein dynamics | Demonstrated how lipid modifications anchor proteins to membranes and how the rest of the protein influences this binding. | nih.gov |

Prediction and Modeling of Reaction Mechanisms

The prediction and modeling of reaction mechanisms using computational methods, particularly quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM), are essential for understanding how chemical transformations occur. mdpi.com These methods have been applied to threonine and its derivatives to elucidate complex reaction pathways.

A significant computational study investigated the stereoinversion mechanism of a threonine residue using a model compound very similar to this compound: N-acetyl-L-threonine N-methylamide (Ace–Thr–Nme). nih.govacs.org This research employed quantum chemical calculations (specifically, B3LYP and MP2 levels of theory) to map out the reaction pathway. The study predicted that the stereoinversion proceeds through an enolized threonine intermediate. A dihydrogen phosphate (B84403) ion (H₂PO₄⁻) was shown to act as a catalyst, facilitating the necessary proton transfers by functioning as both a Brønsted acid and base. nih.govacs.org The calculations determined the energy barriers for the reaction steps, providing a quantitative understanding of the process.

Key Findings from the Ace–Thr–Nme Stereoinversion Study:

Model Compound: Ace–Thr–Nme was used as a model for a threonine residue in a peptide chain. acs.org

Catalyst: A dihydrogen phosphate ion was modeled as a plausible catalyst for proton relay. acs.org

Mechanism: The proposed mechanism involves the formation of an enolized threonine intermediate. nih.govacs.org

Computational Method: Reaction pathways and energies were calculated using density functional theory (B3LYP) and Møller–Plesset perturbation theory (MP2). nih.gov

| Species | Description | Relative Gibbs Energy (kcal/mol) | Reference |

|---|---|---|---|

| Reactant Complex | Initial complex of Ace–Thr–Nme and H₂PO₄⁻ | 0.0 | nih.gov |

| TS1 | Transition state for proton abstraction | 24.9 | nih.gov |

| Intermediate 1 | First intermediate species | 19.7 | nih.gov |

| TS2 | Transition state for enolization | 23.0 | nih.gov |

| Enol Intermediate | Enolized threonine intermediate complex | 12.7 | nih.gov |

Furthermore, QM/MM methods have been successfully used to study the reaction mechanisms of enzymes that process threonine. In these studies, the reactive center (e.g., the substrate and key catalytic residues) is treated with high-accuracy QM, while the surrounding protein environment is modeled using computationally less expensive MM force fields. mdpi.com

For example, extensive QM/MM studies on threonine synthase have clarified its complex reaction mechanism. acs.orgnih.gov These models elucidated the role of a phosphate ion in promoting the correct reaction pathway and preventing side reactions. They detailed the proton transfer events and calculated the energy barriers for each step, explaining the enzyme's specificity for producing L-threonine. acs.orgnih.gov Similarly, computational studies on threonine aldolase (B8822740) have detailed its catalytic mechanism, identifying the rate-limiting step and providing energy barriers that align well with experimental kinetic data. acs.org

These examples demonstrate the power of computational modeling to provide detailed, step-by-step descriptions of reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes

The synthesis of N-acyl amino acid esters like Acetyl-L-threonine methyl ester is an area of active research, with a strong emphasis on developing more efficient and environmentally benign methods. Traditional chemical syntheses often rely on harsh reagents and protecting group strategies. nih.govd-nb.info Modern approaches are increasingly leaning towards biocatalysis and chemoenzymatic methods to improve sustainability and selectivity.

Enzymatic and Chemoenzymatic Synthesis:

Enzymes such as lipases and aminoacylases are being explored for the synthesis of N-acyl-amino acids and their esters. nih.govd-nb.info For instance, immobilized Candida antarctica lipase (B570770) (Novozym 435) has been shown to effectively catalyze the aminolysis of methyl esters to produce N-acylethanolamines, a related class of compounds. nih.gov This suggests the potential for similar lipase-catalyzed synthesis of this compound. The use of lipases offers mild reaction conditions and high selectivity, often precluding the need for extensive protecting group manipulations. mdpi.com

Aminoacylases, which are traditionally used for the resolution of racemic N-acetyl-amino acids, also show promise for the synthesis of these compounds through reverse hydrolysis or aminolysis reactions. nih.gov Research into new aminoacylases with broader substrate scopes, including those that can accept bulkier amino acids, is ongoing and could lead to more direct and efficient routes for producing compounds like this compound. nih.govd-nb.info

Interactive Table: Comparison of Synthetic Methodologies for N-Acyl Amino Acid Esters

| Methodology | Key Features | Advantages | Challenges | Relevant Enzymes |

| Traditional Chemical Synthesis | Use of coupling agents (e.g., carbodiimides), protecting groups. | Well-established, versatile for various substrates. | Use of hazardous reagents, generation of byproducts, potential for racemization. mdpi.com | Not applicable. |

| Chemoenzymatic Synthesis | Combination of chemical steps with enzymatic catalysis. | High selectivity, milder reaction conditions, reduced byproducts. | Requires compatible reaction media for both chemical and enzymatic steps. | Lipases, Proteases. frontiersin.org |

| Biocatalysis (Whole-cell/Isolated Enzyme) | Utilization of enzymes to catalyze the acylation and/or esterification. | Environmentally friendly ("green chemistry"), high enantio- and regioselectivity. | Limited substrate scope for some enzymes, potential for low yields. d-nb.info | Lipases (Candida antarctica), Aminoacylases, Proteases. |

Exploration of Expanded Biochemical Roles

The acetylation of the N-terminus of proteins is a widespread and crucial post-translational modification in eukaryotes, affecting a majority of human proteins. wikipedia.orgwikipedia.orgcreative-proteomics.com N-alpha-acetylation can influence protein stability, localization, and function. nih.gov While much of the research has focused on the acetylation of proteins themselves, the roles of smaller N-acetylated amino acids and their derivatives, such as N-acetylthreonine and its methyl ester, are an emerging area of interest.

Metabolic and Signaling Pathways:

N-acetylated amino acids can be generated through the degradation of acetylated proteins or by the direct N-acetylation of free amino acids. hmdb.ca These molecules may serve as metabolic intermediates or signaling molecules. For instance, N-acetylthreonine has been identified in human metabolomic studies and is considered a uremic toxin when present in high concentrations, indicating its involvement in metabolic regulation and clearance pathways. hmdb.ca Further research into the metabolic fate of this compound could reveal its role as a precursor in various biochemical pathways, potentially influencing cellular processes. scispace.comnih.govbiodeep.cn Studies have suggested that N-acetylated amino acids might play a role in regulating the urea (B33335) cycle and providing acetate (B1210297) for myelin lipid biosynthesis upon hydrolysis.

Biomarker Potential:

The presence and concentration of specific N-acetylated amino acids in biological fluids are being investigated as potential biomarkers for various diseases. For example, altered levels of N-acetylthreonine have been observed in the context of colorectal cancer and sleep-related metabolic changes. hmdb.canih.gov This suggests that this compound and its metabolites could serve as valuable tools in diagnostics and for monitoring disease progression.

Integration into Advanced Material Science Research (e.g., Biodegradable Polymers)

The inherent chirality and functionality of threonine and its derivatives make them attractive building blocks for the synthesis of novel biodegradable and biocompatible polymers. These materials are of particular interest for biomedical applications such as drug delivery systems and tissue engineering scaffolds.

Biodegradable Polyurethanes:

Recent research has demonstrated the successful synthesis of L-threonine-based polyurethanes (LTPU). mdpi.comnih.govpeeref.comresearchgate.net In one study, a novel LTPU was synthesized using a chain extender derived from L-threonine hexyl ester. mdpi.comnih.govpeeref.com The resulting polymer was formulated into nanoparticles for the sustained release of the anticancer drug carboplatin. mdpi.comnih.govpeeref.com The inclusion of ester and peptide bonds in the polymer backbone is designed to allow for degradation by both hydrolysis and enzymatic activity within the body. mdpi.comnih.govpeeref.com

Thermoresponsive Polymers:

Another innovative application lies in the development of thermoresponsive polymers. Researchers have synthesized polymers based on N-methacryloyl-L-threonine alkyl esters. researchgate.netacs.org These polymers exhibit a lower critical solution temperature (LCST), meaning they undergo a phase transition from soluble to insoluble in aqueous solutions as the temperature is raised. researchgate.netnih.gov This property is highly desirable for creating "smart" materials that can, for example, form nanoparticles for drug delivery at physiological temperatures. researchgate.net The transition temperature can be finely tuned by altering the hydrophobicity of the alkyl ester group. researchgate.net

Interactive Table: Threonine-Based Biodegradable Polymers

| Polymer Type | Monomers/Components | Key Properties | Potential Applications | Relevant Research Findings |

| L-threonine Polyurethane (LTPU) | Desaminotyrosyl L-threonine hexyl ester (DLTHE), PLA-PEG-PLA, 1,6-hexamethylene diisocyanate (HDI). mdpi.comnih.gov | Biodegradable (hydrolytic and enzymatic), biocompatible, forms nanoparticles (<200 nm). mdpi.comnih.govresearchgate.net | Sustained drug delivery (e.g., carboplatin). mdpi.comnih.govpeeref.com | Nanoparticles showed high encapsulation efficiency and sustained release profiles. mdpi.comnih.gov |

| Thermoresponsive Poly(N-methacryloyl-threonine ester) | Nα-(methacryloyl)-serine and -threonine alkyl (methyl, ethyl, isopropyl) esters. researchgate.net | Thermoresponsive (tunable LCST from 15 to >100 °C), biodegradable via ester hydrolysis. researchgate.net | Smart drug delivery systems, injectable gels, tissue engineering. | Forms nanoparticles above its cloud point; hydrolysis of the ester group can trigger destabilization for drug release. researchgate.net |

Innovations in Bioconjugation Chemistry

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a powerful tool in chemical biology and drug development. nih.govnih.gov The unique functional groups of amino acids are often targeted for these modifications. The hydroxyl group of threonine, especially when located at the N-terminus of a peptide or protein, offers a unique handle for site-selective bioconjugation.

Site-Selective Modification of N-Terminal Threonine:

A well-established method for the selective modification of N-terminal serine or threonine residues is periodate (B1199274) oxidation. nih.govnih.govwhiterose.ac.uk Mild oxidation with sodium periodate (NaIO₄) converts the 1-amino-2-ol functionality into a reactive terminal aldehyde (glyoxylyl group). nih.govnih.govwhiterose.ac.ukresearchgate.net This aldehyde can then be specifically targeted for conjugation with molecules containing an aminooxy or hydrazide group to form stable oxime or hydrazone linkages, respectively. nih.govnih.gov This strategy allows for the precise attachment of payloads, such as drugs or imaging agents, to a specific site on a protein. core.ac.uk

This one-pot oxidation-ligation strategy has been successfully applied to various proteins, demonstrating its utility in creating well-defined bioconjugates. nih.govwhiterose.ac.uk The ability to generate a reactive aldehyde at a specific location opens up a wide range of possibilities for creating complex and functional biomolecules.

Q & A

Q. What are the standard synthetic protocols for Acetyl-L-threonine methyl ester, and how are they validated?

this compound is typically synthesized via esterification of Acetyl-L-threonine with methanol under acidic catalysis (e.g., sulfuric acid). Reaction conditions (temperature, time) are optimized to maximize yield. Post-synthesis, purification involves solvent extraction and chromatography. Validation includes 1H/13C NMR for structural confirmation, HPLC for purity assessment (≥95%), and optical rotation measurements to verify enantiomeric consistency. These protocols ensure reproducibility and compound integrity .

Q. Which analytical techniques are critical for characterizing this compound in research settings?

Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and stereochemistry.

- High-Performance Liquid Chromatography (HPLC) : Determines purity and detects impurities.

- Optical Rotation : Validates enantiomeric purity, critical for biological studies.

- Mass Spectrometry (MS) : Provides molecular weight confirmation. These methods are standard for quality control in peptide synthesis and biochemical applications .

Q. How should this compound be stored to maintain stability?

The compound requires storage at 0–8°C in airtight, light-protected containers. Desiccation is recommended to prevent hydrolysis. Handling under inert atmospheres (e.g., nitrogen) minimizes oxidation risks. Stability should be periodically verified via HPLC .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis of this compound?

The Taguchi method is highly effective for optimizing parameters such as catalyst concentration, alcohol-to-acid molar ratio, and reaction temperature. For example, in methyl ester synthesis, catalyst concentration often has the highest impact on yield (contributing ~77% to variance in one study). Orthogonal arrays (e.g., L9) reduce experimental runs while identifying optimal conditions. Post-optimization validation via ANOVA ensures robustness .

Q. What strategies resolve contradictions in experimental data during synthesis or application?

Contradictions (e.g., variable yields or purity) may arise from uncontrolled parameters like moisture or catalyst activity. Solutions include:

- Design of Experiments (DoE) : Systematically isolates variables (e.g., using factorial designs).

- Statistical Analysis : ANOVA identifies significant factors; replication reduces random error.

- Sensitivity Analysis : Tests parameter thresholds (e.g., temperature tolerances). Such approaches enhance reproducibility and mitigate confounding factors .

Q. What role does this compound play in peptide synthesis, and what challenges exist in its incorporation?

As a protected amino acid derivative, it facilitates peptide chain elongation by preventing undesired side reactions. Challenges include: